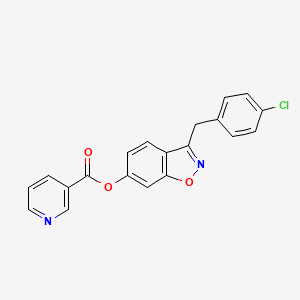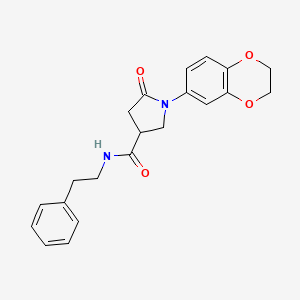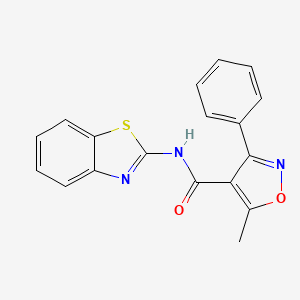![molecular formula C24H24N2O3 B11168432 N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168432.png)
N-[4-(benzyloxy)phenyl]-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide typically involves multiple steps:
Formation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Preparation of 4-(Benzyloxy)phenylamine: The 4-(benzyloxy)phenol is then subjected to nitration followed by reduction to yield 4-(benzyloxy)phenylamine.
Formation of 4-(2-Methylpropanamido)benzoic Acid: This involves the reaction of 4-aminobenzoic acid with isobutyryl chloride in the presence of a base.
Coupling Reaction: Finally, the 4-(benzyloxy)phenylamine is coupled with 4-(2-methylpropanamido)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Benzyloxy)phenyl]-2-bromobenzamide
- N-[4-(Benzyloxy)phenyl]acetamide
- N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide
Uniqueness
N-[4-(Benzyloxy)phenyl]-4-(2-methylpropanamido)benzamide is unique due to its specific structural features, such as the presence of both benzyloxy and 2-methylpropanamido groups
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-10-8-19(9-11-20)24(28)26-21-12-14-22(15-13-21)29-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
DYKIRHCNGSJDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidino)[2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11168349.png)

![N-tert-butyl-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168361.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168386.png)

![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B11168416.png)
![3,3-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11168421.png)
![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168434.png)

![1-(4-methoxyphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11168447.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11168459.png)
![1-hydroxy-3-[2-(2-naphthyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11168467.png)
![2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11168470.png)
